BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Structural Elucidation of
Sinapine using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sinapine

Cat. No.: B1681761

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine is a naturally occurring alkaloid found predominantly in the seeds of plants from the
Brassicaceae family, such as mustard and rapeseed. It is an ester of sinapic acid and choline.
The structural elucidation of sinapine is crucial for its potential applications in the
pharmaceutical and nutraceutical industries, owing to its antioxidant and neuroprotective
properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical
technique for the unambiguous determination of its chemical structure. This application note
provides detailed *H and 3C NMR spectral data of sinapine, a comprehensive experimental
protocol for its analysis, and a logical workflow for its structural elucidation.

Data Presentation: *H and **C NMR Spectral Data of
Sinapine

The following tables summarize the *H and 3C NMR chemical shifts (d) for sinapine. The data
for the sinapic acid moiety is based on experimental values, while the data for the choline
moiety is based on established chemical shift ranges for this functional group. The numbering
scheme for the atoms is provided in the structure below.
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Table 1: *H NMR Spectral Data of Sinapine (400 MHz, DMSO-ds)

- Chemical Coupling
om

Shift (5, Multiplicity Constant (J, Integration Assighment
Number

ppm) Hz)
2,6 7.08 S 2H Ar-H
7 7.55 d 159 1H =CH-
8 6.55 d 15.9 1H =CH-
3, 5'-OCHs 3.84 S 6H Ar-OCHs
2 ~4.5 t ~5.0 2H -O-CHz-
1 ~3.6 t ~5.0 2H -CH2-N*-
N+(CHs)s 3.21 s 9H -N*+(CHs)s
4'-OH 9.2 (broad) S 1H Ar-OH

Table 2: 3C NMR Spectral Data of Sinapine (100 MHz, DMSO-ds)
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Atom Number Chemical Shift (6, ppm) Assignment
9 166.5 C=0 (Ester)
4 148.2 Ar-C-OH
3,5 145.8 Ar-C-OCHs
7 145.5 =CH-

1 125.8 Ar-C

8 115.2 =CH-

2,6 105.5 Ar-CH

1 66.0 -CH2-N*-
3, 5'-OCHs 56.5 Ar-OCHs

2 59.5 -O-CH>-
N+(CHs)3 53.8 -N*(CHs)3

Experimental Protocols

This section details the methodologies for acquiring high-quality 1D and 2D NMR spectra of

sinapine for its structural elucidation.

Sample Preparation

« |solation and Purification: Isolate sinapine from its natural source (e.g., mustard seeds)

using appropriate extraction and chromatographic techniques to ensure high purity (>95%).

o Sample Weighing: Accurately weigh approximately 5-10 mg of purified sinapine.

e Solvent Selection: Dissolve the weighed sample in 0.5-0.7 mL of deuterated dimethyl

sulfoxide (DMSO-ds). DMSO-ds is a suitable solvent for sinapine and its residual peak can

be used as an internal reference.

o Sample Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR

tube to remove any particulate matter.
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NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

2.1. 1D NMR Spectroscopy
e 'HNMR:
o Pulse Program: Standard single-pulse experiment (e.g., zg30).
o Spectral Width: 12-16 ppm.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 16-64 scans, depending on the sample concentration.
o Temperature: 298 K.
e 13C NMR:
o Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
o Spectral Width: 200-240 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024-4096 scans, due to the low natural abundance of 13C.
o Temperature: 298 K.
2.2. 2D NMR Spectroscopy

e COSY (Correlation Spectroscopy): To identify *H-*H spin-spin couplings.
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[e]

Pulse Program:cosygpqf.

o

Spectral Width: Same as *H NMR in both dimensions.

[¢]

Number of Increments: 256-512 in the indirect dimension (F1).

[¢]

Number of Scans: 2-8 per increment.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond tH-13C correlations.

o Pulse Program:hsqcedetgpsisp2.2.

o H Spectral Width: Same as *H NMR.

o 13C Spectral Width: Same as 13C NMR.

o Number of Increments: 128-256 in the indirect dimension (F1).

o Number of Scans: 4-16 per increment.

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond *H-13C
correlations, crucial for connecting molecular fragments.

o Pulse Program:hmbcgplpndqf.

o 1H Spectral Width: Same as 'H NMR.

o 13C Spectral Width: Same as 13C NMR.

o Number of Increments: 256-512 in the indirect dimension (F1).

o Number of Scans: 8-32 per increment.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations
between protons, which helps in determining the stereochemistry and conformation.

o Pulse Program:noesygpph.

o Spectral Width: Same as *H NMR in both dimensions.
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o Mixing Time: 500-800 ms.
o Number of Increments: 256-512 in the indirect dimension (F1).

o Number of Scans: 8-16 per increment.

Mandatory Visualization: Workflow for Structural
Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of sinapine
using the acquired NMR data.
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Caption: Workflow for the structural elucidation of sinapine using NMR spectroscopy.

» To cite this document: BenchChem. [Application Note: Structural Elucidation of Sinapine
using 1D and 2D NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1681761#1h-and-13c-nmr-spectral-data-of-sinapine-
for-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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